Picen-3-amine
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Overview
Description
Picen-3-amine is an organic compound belonging to the class of amines, characterized by the presence of an amino group attached to the third position of the picene structure Picene is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Picen-3-amine typically involves the nitration of picene followed by reduction. The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group. The general steps are as follows:
Nitration: Picene is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the third position of the picene structure.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of picene are nitrated using industrial nitrating agents.
Continuous Reduction: The nitro-picene is continuously fed into a reduction reactor where it is converted to this compound using efficient catalytic systems.
Chemical Reactions Analysis
Types of Reactions: Picen-3-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitroso-picene, nitro-picene.
Reduction Products: Secondary and tertiary amines.
Substitution Products: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Picen-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Picen-3-amine involves its interaction with various molecular targets:
Molecular Targets: this compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Aniline: A simple aromatic amine with a single benzene ring.
Naphthylamine: An aromatic amine with a naphthalene structure.
Anthracenamine: An aromatic amine with an anthracene structure.
Comparison:
Uniqueness: Picen-3-amine’s unique structure with five fused benzene rings imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to simpler aromatic amines.
Reactivity: The presence of multiple aromatic rings in this compound enhances its reactivity and potential for forming complex derivatives.
Properties
CAS No. |
646059-98-5 |
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Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
picen-3-amine |
InChI |
InChI=1S/C22H15N/c23-16-7-10-18-15(13-16)6-9-22-20(18)12-11-19-17-4-2-1-3-14(17)5-8-21(19)22/h1-13H,23H2 |
InChI Key |
NSJJPJYWWKAYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC(=C5)N |
Origin of Product |
United States |
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